5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound belonging to the class of isoindole derivatives. This compound is characterized by the presence of a chloro group, a phenyldiazenyl group, and a tetrahydroisoindole core. Isoindole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves a multi-step process. One common method starts with the reaction of maleic anhydride with a substituted aniline to form a substituted N-phenylmaleimide . This intermediate then undergoes a Diels-Alder reaction with a suitable diene, such as 2,5-dimethylfuran, to form the desired isoindole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the azo group to corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The chloro group and isoindole core may also contribute to its biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole share structural similarities and exhibit similar biological activities.
Isoindole Derivatives: Other isoindole derivatives, such as 2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chlorobenzyl)thiazol-4-one, also show comparable biological properties.
Uniqueness
What sets 5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both a chloro group and an azo group in the same molecule allows for a wide range of chemical modifications and biological interactions .
Properties
CAS No. |
688025-80-1 |
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Molecular Formula |
C20H16ClN3O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-chloro-2-(4-phenyldiazenylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C20H16ClN3O2/c21-13-6-11-17-18(12-13)20(26)24(19(17)25)16-9-7-15(8-10-16)23-22-14-4-2-1-3-5-14/h1-10,17-18H,11-12H2 |
InChI Key |
TUNFGASYGNZANK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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